2-phenoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a phenyl group at position 2. A phenoxyacetamide moiety is linked via an ethyloxy chain to the pyridazine ring at position 3.
Propriétés
IUPAC Name |
2-phenoxy-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c27-19(15-29-17-9-5-2-6-10-17)22-13-14-28-20-12-11-18-23-24-21(26(18)25-20)16-7-3-1-4-8-16/h1-12H,13-15H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZPATBAAITPGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The compound, 2-phenoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold. This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. The primary targets of these compounds are often enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase.
Mode of Action
The mode of action of this compound involves its interaction with its target enzymes. The hydrogen bond accepting and donating characteristics of the triazolothiadiazine core allow it to make specific interactions with different target receptors. For instance, in the context of anticancer activity, some derivatives have shown dual inhibition of PARP-1 and EGFR targets.
Biochemical Pathways
The interaction of this compound with its targets can affect various biochemical pathways. For example, in cancer cells, the inhibition of PARP-1 and EGFR can lead to apoptosis, or programmed cell death. This is often accompanied by upregulation of pro-apoptotic genes like P53, Bax, caspase-3, caspase-8, and caspase-9, and downregulation of anti-apoptotic genes like Bcl2.
Result of Action
The result of the compound’s action can be seen at the molecular and cellular levels. For instance, certain derivatives have shown potent cytotoxic activities against cancer cell lines. One derivative, in particular, induced apoptosis in MDA-MB-231 cells by 38-fold compared to the control, arresting the cell cycle at the G2/M phase.
Analyse Biochimique
Biochemical Properties
The compound has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions. It has been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. The compound’s ability to form hydrogen bonds allows it to interact with different target receptors.
Cellular Effects
2-phenoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide has been shown to have significant effects on various types of cells. For instance, it has exhibited cytotoxic activities against MDA-MB-231 cells. The compound’s influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-phenoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, the compound has shown promising dual enzyme inhibition of PARP-1 and EGFR.
Temporal Effects in Laboratory Settings
The effects of 2-phenoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide over time in laboratory settings have been studied. Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Activité Biologique
2-Phenoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. The compound's structural features suggest possible interactions with various biological targets, making it a candidate for further investigation.
Chemical Structure
The compound can be characterized by its distinctive moieties:
- Phenoxy group : Contributes to hydrophobic interactions.
- Triazolo-pyridazine scaffold : Known for its biological activity, particularly in anticancer applications.
Anticancer Properties
Recent studies indicate that compounds containing the triazole and pyridazine moieties exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation, similar to other triazole derivatives which target thymidylate synthase and histone deacetylases (HDAC) .
- In Vitro Studies : Preliminary assays have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines. For example, derivatives of 1,2,4-triazole have been reported to exhibit IC50 values in the low micromolar range against human colon cancer cells .
Antimicrobial Activity
The triazolo-pyridazine framework has also been linked to antimicrobial properties:
- Bactericidal Effects : Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 50 µM against E. coli .
Structure-Activity Relationship (SAR)
Understanding the SAR of 2-phenoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide is crucial for optimizing its biological efficacy:
- Substituent Variations : Modifications on the phenyl or triazole rings can significantly alter biological activity. For instance, varying the position of substituents on the phenyl ring has been shown to affect potency against specific cancer cell lines .
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
- Another investigation focused on the antimicrobial properties of triazolo derivatives. The findings revealed that compounds similar to our target exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Streptococcus agalactiae with MIC values between 75 µM and 100 µM .
Data Tables
Analyse Des Réactions Chimiques
Nucleophilic Substitution Reactions
The acetamide and ether groups participate in nucleophilic substitution under specific conditions:
Key Findings :
-
The acetamide group undergoes base-mediated hydrolysis to release free amine, critical for further functionalization.
-
Phenoxy ether cleavage via HBr generates reactive intermediates for alkylation or arylation .
Oxidation Reactions
Oxidative transformations target the triazolo-pyridazine ring and phenoxy group:
Key Findings :
-
Phenoxy-to-quinone conversion enhances electrophilicity for covalent bonding studies .
-
N-Oxidation modifies the triazole’s electronic profile, influencing kinase inhibitory activity .
Cyclization and Ring Formation
The triazolo-pyridazine core facilitates cycloaddition and annulation reactions:
Key Findings :
-
Copper-catalyzed azide-alkyne cycloaddition expands heterocyclic diversity .
-
Friedländer annulation generates fused-ring systems with enhanced π-conjugation .
Functional Group Transformations
Modifications at the ethyloxy spacer and acetamide nitrogen:
| Transformation | Reagents | Outcome | Source |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | N-Methylation of acetamide | |
| Acylation | AcCl, pyridine | Introduction of acetyl group at ethyloxy chain |
Key Findings :
-
N-Methylation improves metabolic stability in pharmacokinetic studies .
-
Acylation at the ethyloxy spacer tailors solubility for drug formulation.
Biological Activity Correlation
Structural modifications directly impact bioactivity:
Key Insight :
Electron-withdrawing groups (e.g., Br, quinone) enhance kinase binding affinity, while N-oxide forms improve membrane permeability .
Comparaison Avec Des Composés Similaires
Structural Analogues and Substituent Variations
The [1,2,4]triazolo[4,3-b]pyridazine core is conserved across analogs, but substituents on the phenyl group, pyridazine ring, and acetamide side chain vary significantly, influencing pharmacological profiles.
Table 1: Structural and Functional Comparison of Key Analogs
Pharmacological Considerations
- Solubility: Propenoic acid derivatives (e.g., E-4b in ) exhibit higher aqueous solubility due to ionizable carboxylic acid groups, whereas acetamide analogs (e.g., target compound) may require formulation optimization .
- Metabolism: Thioether-containing analogs () are prone to oxidation, whereas ethoxy/phenoxy groups may slow hepatic clearance .
Q & A
Q. What advanced techniques validate the compound’s interaction with biological targets?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to enzymes like COX-2 .
- Molecular docking : Use AutoDock Vina to predict binding poses in triazolopyridazine-containing inhibitors .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for receptor-ligand interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
